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Compound of Interest

Compound Name: 3-(1H-pyrrol-1-yl)benzoic acid

Cat. No.: B475630 Get Quote

An In-depth Technical Guide on the Physical Characteristics of 3-(1H-pyrrol-1-yl)benzoic acid

Abstract
This technical guide provides a comprehensive overview of the known and predicted physical

and chemical properties of 3-(1H-pyrrol-1-yl)benzoic acid (CAS No. 61471-45-2). The

document is intended for researchers, scientists, and professionals in the field of drug

development and chemical synthesis. It consolidates data on the compound's molecular

structure, physicochemical properties, and spectroscopic characteristics. Standard

experimental protocols for determining these properties are also detailed to aid in laboratory

research.

Chemical Identity and Structure
3-(1H-pyrrol-1-yl)benzoic acid is an aromatic carboxylic acid derivative. Its structure consists

of a benzoic acid moiety substituted at the meta-position (position 3) with a 1H-pyrrol-1-yl

group.

IUPAC Name: 3-(1H-pyrrol-1-yl)benzoic acid[1][2]

CAS Number: 61471-45-2[1][2][3][4]

Molecular Formula: C₁₁H₉NO₂[2][3]
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Molecular Weight: 187.19 g/mol [3][4] (also reported as 187.2 g/mol [1] and 187.198 g/mol

[2])

InChI Key: PODFNQCZFHLJPH-UHFFFAOYSA-N[1]

Physicochemical Properties
The physical and chemical properties of 3-(1H-pyrrol-1-yl)benzoic acid are summarized in the

table below. These properties are crucial for understanding its behavior in various chemical and

biological systems, including its suitability for pharmaceutical formulation.

Property Value Source / Notes

Appearance Light yellow to yellow solid [4]

Melting Point 180 °C [3][4]

Boiling Point 376.6 ± 25.0 °C Predicted[4]

175-178 °C
Ambiguous, may be at

reduced pressure[1]

Density 1.18 ± 0.1 g/cm³ Predicted[4]

pKa 3.73 ± 0.10 Predicted[4]

Purity 97% Typical commercial purity[1]

Solubility Profile
Specific experimental solubility data for 3-(1H-pyrrol-1-yl)benzoic acid is not readily available

in the literature. However, based on the structure, which contains both a polar carboxylic acid

group and a less polar pyrrole-substituted benzene ring, its solubility can be inferred. The

parent compound, benzoic acid, exhibits low solubility in water but is more soluble in organic

solvents like ethanol and methanol.[5][6][7] It is expected that 3-(1H-pyrrol-1-yl)benzoic acid
would follow a similar trend, demonstrating solubility in polar organic solvents.

Spectroscopic Data
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Spectroscopic analysis is essential for the structural confirmation and purity assessment of the

compound. While specific spectra for this isomer are not widely published, the expected

characteristics can be derived from the analysis of similar compounds, such as benzoic acid

and other pyrrole-substituted aromatics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on

the pyrrole ring and the benzene ring. The pyrrole protons would likely appear as two

multiplets. The four protons on the disubstituted benzene ring would exhibit complex splitting

patterns in the aromatic region. A broad singlet corresponding to the carboxylic acid proton

would be observed far downfield.

¹³C NMR: The carbon NMR spectrum for benzoic acid shows signals around 172 ppm

(carboxyl carbon), and between 128-134 ppm for the aromatic carbons.[8] For 3-(1H-pyrrol-
1-yl)benzoic acid, additional signals corresponding to the four unique carbons of the pyrrole

ring would be expected, alongside the signals for the substituted benzene ring.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. For 3-(1H-
pyrrol-1-yl)benzoic acid (Molecular Weight: 187.19), high-resolution mass spectrometry

(HRMS) would confirm the elemental composition. Common ionization techniques like

Electrospray Ionization (ESI) would likely show a prominent peak for the deprotonated

molecule [M-H]⁻ at m/z 186 or the protonated molecule [M+H]⁺ at m/z 188.

Experimental Protocols
Standard methodologies for determining the key physical characteristics are outlined below.

These protocols provide a framework for the experimental validation of the properties of 3-(1H-
pyrrol-1-yl)benzoic acid.

Melting Point Determination
The melting point is determined using a capillary melting point apparatus. A small, dry sample

of the crystalline solid is packed into a capillary tube, which is then placed in the apparatus.

The temperature is gradually increased, and the range from which the substance first begins to
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melt until it becomes completely liquid is recorded as the melting point. For a pure substance,

this range is typically narrow.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of 3-(1H-pyrrol-1-yl)benzoic acid is dissolved

in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

Data Acquisition: The tube is placed in an NMR spectrometer (e.g., 400 MHz). ¹H and ¹³C

NMR spectra are acquired at room temperature.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the

spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual

solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile

solvent, such as methanol or acetonitrile.

Analysis: The solution is introduced into the mass spectrometer, typically using an ESI

source. The instrument is operated in either positive or negative ion mode to detect the

molecular ion and any characteristic fragments.

Data Interpretation: The resulting mass-to-charge ratio (m/z) of the most abundant ion is

used to confirm the molecular weight of the compound.

Visualizations
The following diagrams illustrate the general workflow for characterizing a chemical compound

and the relationship between its structure and properties.
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General Workflow for Physicochemical Characterization
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Caption: A general workflow for the synthesis and characterization of a chemical compound.
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Structure-Property Relationships

3-(1H-pyrrol-1-yl)benzoic acid
C11H9NO2

Benzoic Acid Moiety

contains

Pyrrole Ring Moiety

contains

Overall Polarity
(Solubility, Chromatography)

defines

Acidity (pKa)
Solubility in Base

determines

Aromatic System
(NMR Shifts, UV-Vis)

contributes tocontributes to

Click to download full resolution via product page

Caption: Relationship between the chemical structure and its key physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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